Cas no 95058-85-8 (4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one)

4-Amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is a modified nucleoside analog with potential applications in antiviral and anticancer research. Its structure features a difluorinated tetrahydrofuran ring and a hydroxymethyl group, enhancing metabolic stability and bioavailability. The 4-amino substitution on the pyrimidin-2-one moiety improves binding affinity to target enzymes, making it a promising scaffold for therapeutic development. The stereochemistry (2S,4R,5R) ensures precise molecular interactions, while the hydroxyl groups contribute to solubility and derivatization potential. This compound is particularly valuable for studying nucleoside-based inhibitors due to its balanced hydrophilicity and resistance to enzymatic degradation.
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one structure
95058-85-8 structure
商品名:4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
CAS番号:95058-85-8
MF:C9H11F2N3O4
メガワット:263.19800
CID:1081015
PubChem ID:9943183

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyrimidinone, 4-amino- 1-(2-deoxy-2,2-difluoro-α-D- erythro-pentofuranosyl)-
    • GEMCITABINE-A-ANOMER
    • α-gemcitabine
    • .1-
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2,2-difluoro-Alpha-D-erythro-pentofuranosyl)-
    • 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
    • GEMCITABINE .ALPHA.-ANOMER
    • GEMCITABINE .ALPHA.-ANOMER [USP IMPURITY]
    • Gemcitabine alpha-anomer [USP]
    • GEMCITABINE HYDROCHLORIDE IMPURITY B {EP IMPURITY}
    • Gemcitabine alpha-anomer
    • SDUQYLNIPVEERB-QXRNQMCJSA-N
    • 95058-85-8
    • 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-DEOXY-2,2-DIFLUORO-.ALPHA.-D-ERYTHRO-PENTOFURANOSYL)-
    • SCHEMBL6761683
    • 4-Amino-1-((2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
    • UNII-D5E7OL4IXV
    • NCGC00507746-01
    • A-D- erythro-pentofuranosyl)-
    • 4-AMINO-1-(2-DEOXY-2,2-DIFLUORO-.ALPHA.-D-ERYTHRO-PENTOFURANOSYL)-2(1H)-PYRIMIDINONE
    • 2(1H)-PyriMidinone, 4-aMino- 1-(2-deoxy-2,2-difluoro-
    • 4-Amino-1-(2-deoxy-2,2-difluoro-alpha-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone
    • AMY38962
    • D5E7OL4IXV
    • インチ: InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7+/m1/s1
    • InChIKey: SDUQYLNIPVEERB-QXRNQMCJSA-N
    • ほほえんだ: C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

計算された属性

  • せいみつぶんしりょう: 263.07200
  • どういたいしつりょう: 263.07176216g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 426
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.5

じっけんとくせい

  • PSA: 110.60000
  • LogP: -0.70740

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one セキュリティ情報

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ956-250mg
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
95058-85-8 95%
250mg
¥3456.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ956-1g
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
95058-85-8 95%
1g
¥8640.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ956-5G
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
95058-85-8 95%
5g
¥ 23,760.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ956-100MG
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
95058-85-8 95%
100MG
¥ 1,980.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ956-500MG
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
95058-85-8 95%
500MG
¥ 5,280.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ956-250MG
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
95058-85-8 95%
250MG
¥ 3,168.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ956-1G
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
95058-85-8 95%
1g
¥ 7,920.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ956-500mg
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
95058-85-8 95%
500mg
¥5760.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXJ956-100mg
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
95058-85-8 95%
100mg
¥2160.0 2024-04-16

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one 合成方法

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one 関連文献

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-oneに関する追加情報

Comprehensive Analysis of 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one (CAS No. 95058-85-8)

The compound 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one, identified by CAS No. 95058-85-8, is a structurally unique pyrimidine derivative with significant potential in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate molecular architecture, featuring a tetrahydrofuran ring substituted with difluoro and hydroxymethyl groups, coupled with a pyrimidin-2-one moiety. This combination of functional groups makes it a compelling subject for studies in drug design, nucleoside analogs, and enzyme inhibition.

In recent years, the scientific community has shown growing interest in modified nucleosides and their applications in antiviral and anticancer therapies. The presence of 4-amino and hydroxy groups in this compound suggests potential interactions with biological targets, such as DNA polymerases or viral reverse transcriptases. Researchers are particularly intrigued by its stereospecific configuration (2S,4R,5R), which could influence its binding affinity and selectivity. This aligns with current trends in precision medicine, where chiral molecules are increasingly valued for their tailored therapeutic effects.

The difluoro substitution in the tetrahydrofuran ring is another noteworthy feature, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. This property has made fluorinated pharmaceuticals a hot topic in drug discovery, with blockbuster drugs like Sofosbuvir (a fluorinated nucleoside antiviral) setting precedents. Given the rising demand for fluorine-containing APIs, CAS No. 95058-85-8 presents a promising scaffold for further derivatization.

From a synthetic chemistry perspective, the compound's multifunctional structure offers opportunities for click chemistry and bioconjugation. The hydroxymethyl group, for instance, could serve as a handle for attaching fluorescent probes or targeting ligands, making it useful in molecular imaging or drug delivery systems. Such applications are highly relevant to current research in theranostics, where diagnostics and therapy are combined into a single agent.

Despite its potential, challenges remain in the large-scale synthesis and purification of 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one. Advances in asymmetric catalysis and continuous flow chemistry may provide solutions, as these technologies are gaining traction for complex molecule production. Additionally, computational tools like AI-driven retrosynthesis could streamline route optimization, addressing common queries about "efficient synthesis of fluorinated nucleosides" or "scalable chiral intermediate preparation."

In conclusion, CAS No. 95058-85-8 represents a fascinating intersection of medicinal chemistry, fluorine science, and biotechnology. Its study not only contributes to fundamental knowledge but also resonates with contemporary interests in personalized therapeutics and green chemistry. As research progresses, this compound may well emerge as a key player in next-generation pharmaceuticals, answering the pressing need for innovative small-molecule drugs in modern healthcare.

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